molecular formula C12H21F3N2O2 B2485363 Tert-butyl 7-methyl-5-(trifluoromethyl)-1,4-diazepane-1-carboxylate CAS No. 2375269-98-8

Tert-butyl 7-methyl-5-(trifluoromethyl)-1,4-diazepane-1-carboxylate

Cat. No.: B2485363
CAS No.: 2375269-98-8
M. Wt: 282.307
InChI Key: DYHLTJWLMKLWLO-UHFFFAOYSA-N
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Description

Tert-butyl 7-methyl-5-(trifluoromethyl)-1,4-diazepane-1-carboxylate: is a synthetic organic compound characterized by its unique structure, which includes a trifluoromethyl group and a diazepane ring

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 7-methyl-5-(trifluoromethyl)-1,4-diazepane-1-carboxylate typically involves multiple steps:

    Formation of the Diazepane Ring: The initial step often involves the cyclization of appropriate precursors to form the 1,4-diazepane ring. This can be achieved through the reaction of diamines with dihalides under basic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via nucleophilic substitution reactions using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Carboxylation: The carboxylate group is typically introduced through esterification reactions, where tert-butyl alcohol reacts with carboxylic acids or their derivatives in the presence of acid catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes are often employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can target the diazepane ring, potentially converting it into more saturated analogs.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be employed under basic or acidic conditions to achieve substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl 7-methyl-5-(trifluoromethyl)-1,4-diazepane-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drug candidates, making this compound a valuable scaffold in drug design and development.

Industry

In the industrial sector, this compound finds applications in the development of advanced materials, such as polymers and coatings, due to its chemical stability and unique functional groups.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 7-methyl-1,4-diazepane-1-carboxylate: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.

    7-methyl-5-(trifluoromethyl)-1,4-diazepane-1-carboxylate: Without the tert-butyl group, this compound may exhibit reduced stability and different reactivity.

    Tert-butyl 5-(trifluoromethyl)-1,4-diazepane-1-carboxylate: The absence of the methyl group can alter the compound’s steric and electronic properties.

Uniqueness

The presence of both the trifluoromethyl and tert-butyl groups in tert-butyl 7-methyl-5-(trifluoromethyl)-1,4-diazepane-1-carboxylate imparts unique chemical stability, reactivity, and potential biological activity. These features make it a valuable compound for diverse scientific applications.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique properties

Properties

IUPAC Name

tert-butyl 7-methyl-5-(trifluoromethyl)-1,4-diazepane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21F3N2O2/c1-8-7-9(12(13,14)15)16-5-6-17(8)10(18)19-11(2,3)4/h8-9,16H,5-7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYHLTJWLMKLWLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(NCCN1C(=O)OC(C)(C)C)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2375269-98-8
Record name tert-butyl 7-methyl-5-(trifluoromethyl)-1,4-diazepane-1-carboxylate
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